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Introduction
Cinepazide maleate is a vasoactive pharmaceutical agent primarily utilized in the management

of cerebrovascular and cardiovascular disorders. Classified as a piperazine derivative, it

functions as a potent vasodilator, enhancing blood flow, particularly in the cerebral and

peripheral regions.[1][2] Its therapeutic efficacy, most notably in acute ischemic stroke, is

attributed to a multifaceted mechanism of action that extends beyond simple vasodilation to

include rheological improvements, metabolic enhancements, and neuroprotection.[1][3] This

document provides a comprehensive overview of the pharmacological profile of cinepazide
maleate, detailing its mechanism of action, pharmacodynamic effects, clinical efficacy, and

safety, supported by data from key preclinical and clinical investigations.

Mechanism of Action
Cinepazide maleate exerts its therapeutic effects through several distinct but synergistic

pathways that culminate in improved tissue perfusion and cellular function. The primary

mechanisms include weak calcium channel blockade, potentiation of endogenous adenosine,

and potential inhibition of phosphodiesterase.[1][3][4]

Calcium Channel Blockade: Cinepazide maleate acts as a mild calcium antagonist.[3] It

inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, which is a

critical step for muscle contraction.[1][3] This reduction in intracellular calcium concentration
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leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in

vascular resistance.[1]

Adenosine Potentiation: The drug enhances the effects of endogenous adenosine, a key

regulator of blood flow and cellular metabolism.[3] It achieves this by retarding the

degradation of adenosine and inhibiting its reuptake into cells, thereby increasing its

extracellular concentration and duration of action.[5] This potentiation contributes

significantly to its vasodilatory and neuroprotective properties.

Phosphodiesterase (PDE) Inhibition: Evidence suggests that cinepazide maleate may act as

a phosphodiesterase inhibitor.[4] By inhibiting PDE, it prevents the breakdown of cyclic

adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. Increased

cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.[4]

Other Mechanisms: Beyond these primary actions, cinepazide maleate also exhibits anti-

thrombotic properties by inhibiting platelet aggregation, reduces blood viscosity, and

possesses antioxidant capabilities that protect tissues from oxidative stress.[1][5] Some

studies also suggest it may enhance the production of nitric oxide (NO), a potent vasodilator.

[1]

Below is a diagram illustrating the convergent signaling pathways of Cinepazide Maleate.

Simplified Mechanism of Action of Cinepazide Maleate
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Caption: Key molecular pathways targeted by Cinepazide Maleate leading to vasodilation.

Pharmacodynamics
The multifaceted mechanism of cinepazide maleate translates into a range of beneficial

pharmacodynamic effects, primarily related to improved hemodynamics and neuroprotection.

Hemodynamic and Rheological Effects: The principal pharmacodynamic outcome is the

dilation of cerebral and peripheral blood vessels, which increases blood flow and improves

microcirculation.[3] In preclinical studies, intravertebral administration of cinepazide maleate

(1-10 mg/kg) produced a dose-dependent increase in vertebral blood flow in dogs.[2]

Clinically, this manifests as augmented blood flow velocities in cerebral arteries of stroke

patients.[3] Furthermore, the drug reduces blood viscosity, which enhances blood rheology

and further promotes tissue perfusion.[3][5]

Neuroprotective and Metabolic Effects: Cinepazide maleate demonstrates significant

neuroprotective capabilities. It improves the brain's ability to withstand ischemic and hypoxic

conditions by enhancing glucose utilization by brain cells and optimizing cellular energy

metabolism.[3][6] In clinical settings, treatment has been associated with increased levels of

nerve growth factor (NGF) and decreased levels of neuronal injury markers like neuron-

specific enolase (NSE) and S100-β.[3] It also reduces the levels of pro-inflammatory factors.

[3]

Table 1: Summary of Preclinical Pharmacodynamic
Findings

Model System
Dosage/Concentrat
ion

Key Finding Reference

Anesthetized Dogs
1-10 mg/kg

(intravertebral)

Dose-related increase

in vertebral blood flow.
[2]

Anesthetized Dogs
30 mg/kg

(intravenous)

Potentiation of the

vasodilator response

to adenosine and

cAMP.

[2]
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Pharmacokinetics
Detailed human pharmacokinetic parameters for cinepazide maleate, including its absorption,

distribution, metabolism, elimination half-life, and clearance rates, are not extensively

documented in the available scientific literature. It is understood that medications affecting liver

enzymes can alter its plasma levels, suggesting a role for hepatic metabolism in its clearance.

[4]

Clinical Efficacy
The clinical utility of cinepazide maleate injection has been most robustly demonstrated in the

treatment of acute ischemic stroke (AIS).

A pivotal multicenter, randomized, double-blind, placebo-controlled trial conducted in China

provided high-quality evidence of its efficacy.[5][7] In this study, patients treated with

cinepazide maleate showed a statistically significant improvement in functional recovery at 90

days compared to placebo.[5][7] Specifically, a greater proportion of patients achieved a

modified Rankin Scale (mRS) score of ≤2, indicating slight disability at most but the ability to

look after their own affairs without assistance.[5][7] A significant improvement was also

observed in the Barthel Index, a measure of performance in activities of daily living.[5][7]

Another study investigating cinepazide maleate as an adjunct to edaravone (a neuroprotective

agent) in AIS patients found that the combination therapy was superior to edaravone alone,

resulting in a higher overall treatment efficacy rate and more pronounced improvements in

cerebral blood flow and neurological function.[3]

Table 2: Summary of Key Clinical Trial Efficacy Data
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Study /
Population

Design
Treatment
Groups

Key Efficacy
Endpoints
(Day 90)

Reference

Ni et al., 2020 /

937 AIS Patients

Multicenter,

Randomized,

Double-Blind,

Placebo-

Controlled

1. Cinepazide

Maleate 320

mg/day IV for 14

days2. Placebo

IV for 14 days

mRS Score ≤ 2:-

Cinepazide

Group: 60.9%-

Placebo Group:

50.1%(p =

0.0004)Barthel

Index ≥ 95:-

Cinepazide

Group: 53.4%-

Placebo Group:

46.7%(p =

0.0230)

[5][7][8]

Retrospective

Study / 100 AIS

Patients

Retrospective,

Comparative

1. Cinepazide

Maleate +

Edaravone for 14

days2.

Edaravone only

for 14 days

Overall

Treatment

Efficacy Rate:-

Combination

Group: 94.0%-

Control Group:

74.0%(p < 0.05)

[3]

Safety and Tolerability
The injectable formulation of cinepazide maleate is generally considered safe and well-

tolerated.[5] An older oral tablet form was withdrawn in some European countries in the 1990s

due to an associated risk of agranulocytosis. However, large-scale clinical trials and post-

market surveillance of the injectable form in China have not reported this adverse event.[5]

In the large placebo-controlled trial, the overall incidence of adverse events (AEs) was similar

between the cinepazide and placebo groups.[5]

Table 3: Adverse Events (Incidence ≥5%) in the Pivotal
AIS Trial
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Adverse Event
Cinepazide Maleate Group
(n=643)

Placebo Group (n=647)

Constipation 26.0% 26.5%

Hypokalemia 6.1% 10.5%

Hypoproteinemia 5.4% 6.2%

Headache 6.2% 7.1%

Data from Ni et al., 2020[5]

Experimental Protocols
Protocol: Multicenter RCT in Acute Ischemic Stroke (Ni
et al., 2020)

Objective: To evaluate the efficacy and safety of cinepazide maleate injection in patients

with AIS.

Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled

trial conducted across 72 centers in China.[5]

Patient Population: Patients aged 18-80 with acute ischemic stroke (onset within 48 hours)

and a National Institutes of Health Stroke Scale (NIHSS) score of 5–25.[5]

Inclusion/Exclusion Criteria: Key exclusion criteria included intracerebral hemorrhage, poorly

controlled hypertension, high risk of cardiac embolism, and bleeding tendencies.[5]

Treatment Regimen:

Experimental Group: Continuous intravenous infusion of 320 mg of cinepazide maleate in

500 mL of saline at a rate of 100 mL/hour, administered once daily for 14 consecutive

days.[5][9]

Control Group: Placebo (500 mL saline) administered under the same conditions.[5]
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Standard Care: All patients in both groups also received a basic therapy of citicoline

sodium (0.5 g) via intravenous infusion once daily for 10 days.[5][9]

Efficacy Endpoints:

Primary: The proportion of patients with a modified Rankin Scale (mRS) score of ≤2 on

day 90.[5][8]

Secondary: The proportion of patients with a Barthel Index of ≥95 on day 90.[5][8]

Safety Evaluation: Monitoring of all adverse events, laboratory parameters, vital signs, and

electrocardiograms throughout the study.[5]

The workflow for this clinical trial is outlined in the diagram below.
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Workflow of the Multicenter RCT for Cinepazide Maleate in AIS

Phase 1: Enrollment

Phase 2: Assignment

Phase 3: Intervention (Days 1-14)

Phase 4: Follow-up & Assessment

Patient Screening
(AIS Onset ≤ 48h, NIHSS 5-25)

Informed Consent

Randomization (1:1)

Cinepazide Maleate Group
(320 mg/day IV)
+ Basic Therapy

Placebo Group
(Saline IV)

+ Basic Therapy

Follow-up Period
(Up to Day 90)

Safety Monitoring
(Throughout Study)

Primary & Secondary
Endpoint Assessment

(mRS & Barthel Index at Day 90)

Click to download full resolution via product page

Caption: High-level overview of the clinical trial protocol for Cinepazide in AIS.

Conclusion
Cinepazide maleate is a vasodilator with a complex and advantageous pharmacological profile

for the treatment of cerebrovascular diseases, particularly acute ischemic stroke. Its
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mechanisms of action, including calcium channel blockade and adenosine potentiation, lead to

significant improvements in cerebral blood flow, neurological function, and activities of daily

living.[3][5] Supported by robust data from large, well-controlled clinical trials, the injectable

formulation of cinepazide maleate has demonstrated both substantial efficacy and a favorable

safety profile, positioning it as a valuable therapeutic option in the management of ischemic

stroke.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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